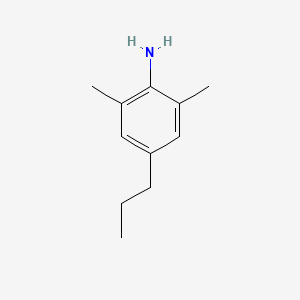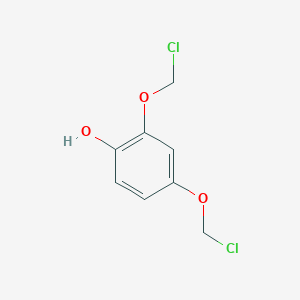
2,4-Bis(chloromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(chloromethoxy)phenol is an organic compound characterized by the presence of two chloromethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(chloromethoxy)phenol typically involves the chloromethylation of phenol. This process can be achieved through the reaction of phenol with formaldehyde and hydrochloric acid, followed by chlorination. The reaction conditions often require a catalyst, such as zinc chloride, to facilitate the formation of the chloromethoxy groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(chloromethoxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols, demonstrating the compound’s redox versatility.
Substitution: The chloromethoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(chloromethoxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Bis(chloromethoxy)phenol involves its interaction with cellular components. In biological systems, it can induce apoptosis by disrupting mitochondrial function and triggering cell death pathways . The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can generate reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
2,4,6-Trichlorophenol: Contains three chlorine atoms attached to the phenol ring, showing different reactivity and applications.
4-Chloromethoxyphenol: A related compound with a single chloromethoxy group.
Uniqueness: Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
93095-62-6 |
|---|---|
Molecular Formula |
C8H8Cl2O3 |
Molecular Weight |
223.05 g/mol |
IUPAC Name |
2,4-bis(chloromethoxy)phenol |
InChI |
InChI=1S/C8H8Cl2O3/c9-4-12-6-1-2-7(11)8(3-6)13-5-10/h1-3,11H,4-5H2 |
InChI Key |
GCBZLUUVLQHKQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)OCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


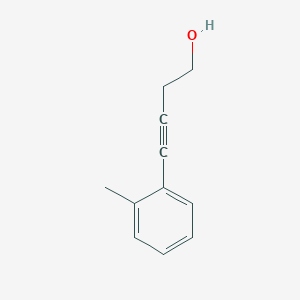

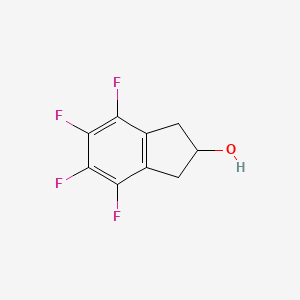
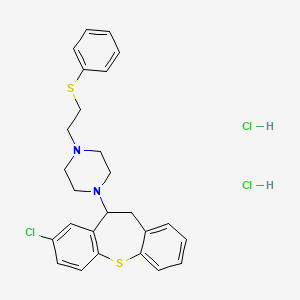
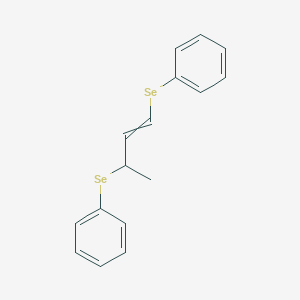
![5-(Propan-2-yl)-6-[(propan-2-yl)oxy]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14340674.png)
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)
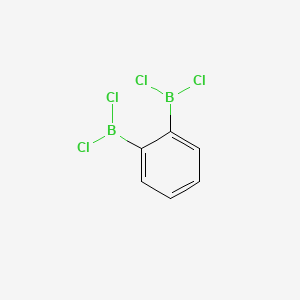
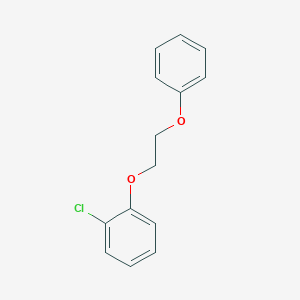
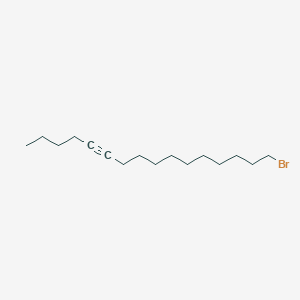
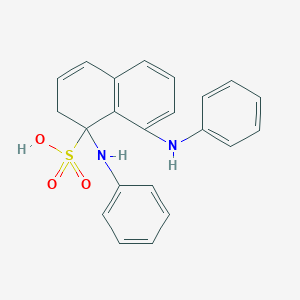
![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)
